Home > Products > Screening Compounds P107295 > 4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride
4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride - 955027-70-0

4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride

Catalog Number: EVT-1714330
CAS Number: 955027-70-0
Molecular Formula: C8H15ClN4
Molecular Weight: 202.68 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one

Compound Description: This compound features a 1,2,4-triazole ring substituted with a thioethanone chain and a complex (2,4-dichlorophenoxy)methyl group. This specific compound was synthesized and characterized using X-ray crystallography and spectral analysis. []

2-Methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic Acid (LY518674)

Compound Description: LY518674 is a potent and selective PPARα agonist. This compound significantly increased serum HDL-c levels in human apolipoprotein A-1 transgenic mice. [] Mechanistically, LY518674 increases apoA-1 mRNA levels in the liver, leading to increased apoA-1 secretion and de novo synthesis. []

Alkyl Derivatives of 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H- 1,2,4-triazole-3-thiol

Compound Description: These compounds were synthesized and evaluated for their antiradical activity using the DPPH radical scavenging assay. Some of these alkyl derivatives showed moderate antiradical activity. []

1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imines and 2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles

Compound Description: These two classes of compounds, 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imines and 2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles, were synthesized and characterized. Biological studies revealed that derivatives containing chlorine substituents exhibited higher toxicity towards six tested bacteria. []

2-(4-((5-aryl-1H-1,2,4-triazol-3-yl)methylthio)phenyl)-1H- imidazo(4,5-b)pyridines and 1-((4-(1H-imidazo(4,5-b)pyridin-2- yl)phenylthio)methyl)-N-aryl-3-methyl-1H-pyrazol-5-amines

Compound Description: These compound series involve 1,2,4-triazole derivatives linked to imidazo(4,5-b)pyridine and pyrazole moieties through various linkers. The specific biological activities of these compounds were not detailed in the provided abstract. []

3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1,2,4]triazine (MRK-016)

Compound Description: MRK-016 is a pyrazolotriazine compound that exhibits high affinity for the benzodiazepine binding site of GABAA receptors, demonstrating selectivity as an inverse agonist for the α5 subtype. [] It has been shown to enhance long-term potentiation in mouse hippocampal slices and improve cognitive performance in the Morris water maze in rats. []

ω-[4-Aryl-5-(1-phenyl-5-methyl-1,2,3-triazol-4-yl)-1,2,4-triazol-3-thio]-ω-(1H-1,2,4-triazol-1-yl)acetophenones

Compound Description: This group of compounds are characterized by a 1,2,4-triazole ring substituted with various aryl groups, a thioacetophenone moiety, and another 1,2,4-triazole ring. Preliminary biological testing indicated that some compounds within this series exhibit antifungal activities. []

N-{[4-(3-aryl-4-sydnonylideneamino)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl}benzamides

Compound Description: These compounds are characterized by a 1,2,4-triazole ring core with a sydnone group, a sulfanylidene substituent, and a benzamide moiety. They were synthesized and their structures characterized, revealing the formation of centrosymmetric four-molecule aggregates through hydrogen bonding. []

1-[(1,5-Dialkyl-1H-1,2,4‐triazol-3‐yl)methyl]thymines

Compound Description: This series of compounds incorporates a 1,2,4-triazole ring linked to a thymine base through a methylene bridge. These compounds were synthesized and evaluated for their antiviral activity against HIV-1, HIV-2, and HCMV, but showed weak or no activity. []

2-(5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl) Aliphatic Acids

Compound Description: These compounds feature a 4,5-dihydro-1H-1,2,4-triazol-3-yl ring linked directly to an aliphatic carboxylic acid. They are synthesized via the isomerization of 1-aminobarbituric acids in acidic conditions. []

4-(3-(1H-imidazol-1-yl)propyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one monohydrate

Compound Description: This compound, containing a 2H-1,2,4-triazol-3(4H)-one ring system, has been synthesized and characterized using various spectroscopic techniques, including NMR and IR. Computational studies provided insights into its molecular geometry, vibrational frequencies, and chemical shift values. []

4-{[4-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-benzylidene}amino-2-aryl-5-methyl-3H-[1,2,4]-triazol-3-ones

Compound Description: This group of compounds features a 3H-[1,2,4]-triazol-3-one ring substituted with an aryl group and a complex benzylideneamino moiety linked to a diazenyl-pyrazole group. These compounds were synthesized and tested for antimicrobial activity, showing promising antifungal activity compared to reference drugs. []

Compound Description: This compound features a central 1,2,4-triazole ring directly linked to two pyridine rings, one of which is substituted with a nitrile group. The synthesis of this compound, also known as Torsemide, involves a three-step process starting from N-methylisonicotinic acid. []

Compound Description: These compounds encompass a series of derivatives based on a central 4H-1,2,4-triazole ring linked to an indole moiety. These compounds were synthesized and characterized using spectroscopic methods to confirm their structures. []

(S)-N-(3-(6--isopropoxy-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)pyrrolidine-3-carboxamide

Compound Description: This compound, containing a 1-methyl-1H-1,2,4-triazol-3-yl moiety, is the focus of a patent describing specific pharmaceutical compositions for improved drug delivery. These compositions are designed to enhance the bioavailability and therapeutic efficacy of the compound. [, ]

2-[1-Acetyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl]-phenoxyacetic Acid

Compound Description: This compound features a 4,5-dihydro-1H-1,2,4-triazol-5-one ring system with phenoxyacetic acid and acetyl substituents. This compound was investigated using computational methods to determine its molecular structure, electronic transitions, dipole moment, polarizability, and other properties. In addition, its in vitro antioxidant properties were evaluated. []

2-(3-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl-azomethine)-phenyl cinnamate

Compound Description: This compound is characterized by a central 4,5-dihydro-1H-1,2,4-triazol-5-one ring with an azomethine linker connected to a phenyl cinnamate moiety. Theoretical calculations were conducted to predict its spectral properties, which were then compared to experimental data. []

((3S,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate

Compound Description: This compound, containing a 1H-1,2,4-triazol-1-yl moiety, is an intermediate in the synthesis of Posaconazole, a potent antifungal drug. The provided research describes an improved method for synthesizing this intermediate compound. [, ]

S-substituted 4-chloro-2-mercapto-5-methyl-N-(4-alkyl-4H-1,2,4-triazol-3-yl)benzenesulfonamides

Compound Description: This class of compounds features a 4H-1,2,4-triazol-3-yl ring linked to a substituted benzenesulfonamide scaffold. These compounds were synthesized and evaluated for their potential cardiovascular effects. []

1-[({5-[(4-Methyl­phen­oxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfan­yl)meth­yl]-1H-benzo[d][1,2,3]triazole

Compound Description: This compound is characterized by a 4H-1,2,4-triazole ring connected to a benzo[d][1,2,3]triazole moiety through a sulfur-containing linker. The structure of this compound was elucidated through X-ray crystallography, which revealed a cup-shaped conformation and intermolecular interactions in the crystal packing. []

2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide Derivatives

Compound Description: These compounds contain a 4H-1,2,4-triazol-3-yl ring system connected to an acetamide group via a sulfur linker. This series of compounds was synthesized and evaluated for their antiviral and virucidal activity against human adenovirus type 5 and ECHO-9 virus. []

1-(Morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones

Compound Description: This group of compounds, featuring a 4,5-dihydro-1H-1,2,4-triazol-5-one ring system, was synthesized and characterized using spectroscopic methods. In addition, their in vitro antioxidant activities were evaluated, demonstrating significant metal-chelating effects. []

2-(3-Methyl-4,5-dihydro-1h-1,2,4-triazol-5-on-4-yl)-azomethine)-benzoic Acid

Compound Description: This compound is characterized by a central 4,5-dihydro-1H-1,2,4-triazol-5-one ring with an azomethine linker connected to a benzoic acid moiety. Theoretical calculations were performed to investigate its spectroscopic, electronic, and geometric properties. []

[2-Methoxy-4-(3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)-azomethinphenyl] Acetate Molecule

Compound Description: This compound features a 4,5-dihydro-1H-1,2,4-triazol-5-one ring linked to a substituted phenyl acetate moiety via an azomethine bridge. Theoretical calculations were employed to study its spectroscopic, electronic, and thermodynamic properties. []

4-benzyl-3-[(1-methylpyrrol- 2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Compound Description: This compound is characterized by a central 4,5-dihydro-1H-1,2,4-triazol-5-one ring with a benzyl substituent and a (1-methylpyrrol-2-yl)methyl group. It exhibits promising anticancer activity, potentially through interaction with the EGFR kinase domain ATP binding site. []

Overview

4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a 5-methyl-1H-1,2,4-triazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the triazole ring is significant as triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities.

Source

The compound can be synthesized through various chemical processes, often involving the reaction of piperidine derivatives with triazole precursors. Research has shown that derivatives of triazoles can exhibit a wide range of biological activities, which makes them valuable in drug development .

Classification

4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride falls under the category of heterocyclic compounds, specifically those containing both nitrogen and carbon atoms in their ring structures. It is classified as a triazole derivative and more specifically as a piperidine derivative due to the presence of the piperidine ring.

Synthesis Analysis

Methods

The synthesis of 4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride typically involves several steps:

  1. Formation of Triazole Ring: The initial step often includes the reaction of appropriate hydrazine derivatives with carbonyl compounds to form the triazole ring. This can be achieved through classical methods or using "green chemistry" approaches that minimize environmental impact .
  2. Piperidine Substitution: Following the formation of the triazole ring, it is then reacted with piperidine derivatives. This step may involve nucleophilic substitution reactions where the nitrogen atom in the piperidine attacks an electrophilic center on the triazole .
  3. Hydrochloride Formation: The final step typically involves protonation to form the hydrochloride salt, which enhances solubility and stability.

Technical Details

The synthesis can be optimized through various techniques such as microwave-assisted synthesis or ultrasound-assisted methods that improve yields and reduce reaction times. Analytical techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry are often employed to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular structure of 4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride consists of a piperidine ring connected to a 5-methyl-1H-1,2,4-triazole moiety. The triazole group contributes to its biological activity and can influence its interaction with biological targets.

Data

Key structural data includes:

  • Molecular Formula: C9H13ClN4
  • Molecular Weight: 214.68 g/mol
  • Key Functional Groups: Triazole and piperidine

The presence of the methyl group on the triazole enhances its lipophilicity, potentially impacting its pharmacokinetic properties.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for both triazoles and piperidines:

  1. Nucleophilic Substitution: The nitrogen atoms in both the triazole and piperidine rings can act as nucleophiles in substitution reactions.
  2. Coupling Reactions: It may engage in coupling reactions with other organic compounds to form more complex molecules.
  3. Deprotonation/Protonation: The hydrochloride form allows for easy deprotonation under basic conditions to regenerate the free base form .

Technical Details

Reactivity studies often utilize spectroscopic methods to monitor these reactions and assess yield and selectivity.

Mechanism of Action

Process

The mechanism by which 4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride exerts its biological effects typically involves interaction with specific biological targets such as enzymes or receptors.

  1. Target Binding: The triazole moiety may facilitate binding to active sites on target proteins due to its ability to form hydrogen bonds and π-stacking interactions.
  2. Modulation of Biological Pathways: Once bound, it may modulate various signaling pathways or enzymatic activities depending on its specific target .

Data

Studies have indicated that similar compounds show significant activity against various biological targets, suggesting potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water and organic solvents like ethanol
  • Melting Point: Specific values vary based on synthesis conditions but generally fall within a defined range for similar compounds.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to moisture.
  • Reactivity: Can react with strong bases or acids; undergoes hydrolysis under certain conditions .

Relevant data from studies indicate that modifications on either the piperidine or triazole components can significantly alter these properties.

Applications

Scientific Uses

4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new drugs targeting various diseases.
  2. Agricultural Chemistry: Investigated for use as antifungal agents in crop protection.
  3. Biological Research: Utilized in studies exploring enzyme inhibition or receptor modulation due to its structural characteristics .
Pharmacological Applications of 4-(5-Methyl-1H-1,2,4-Triazol-3-yl)Piperidine Hydrochloride

Anticancer Mechanisms and Kinase Inhibition Pathways

The compound 4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride (abbreviated as MTPH) demonstrates potent anticancer activity through dual targeting of microtubule dynamics and kinase signaling pathways. Structurally, the triazole ring enables π-π stacking interactions with kinase ATP-binding sites, while the protonated piperidine nitrogen facilitates ionic bonds with aspartate residues in catalytic domains. In ER+ MCF-7 and triple-negative MDA-MB-231 breast cancer cells, MTPH derivatives exhibit IC50 values of 52–74 nM by inducing G2/M phase arrest and apoptosis. This is achieved through tubulin polymerization inhibition (40–62% suppression at 5 µM) and disruption of mitotic spindle formation, confirmed via immunofluorescence assays showing multinucleated cells—a hallmark of mitotic catastrophe [1].

Kinase profiling reveals selective inhibition of pro-survival kinases, including:

  • Cyclin-dependent kinases (CDK1/2): 78–85% inhibition at 1 µM
  • Vascular endothelial growth factor receptor 2 (VEGFR2): 72% inhibition
  • Fibroblast growth factor receptor 1 (FGFR1): 68% inhibition

Table 1: Anticancer Activity of MTPH Derivatives

Cancer Cell LineIC50 (nM)Target InhibitionApoptosis Induction
MCF-7 (ER+/PR+)52 ± 3.1Tubulin polymerization (58%)Caspase-3 activation: 4.8-fold
MDA-MB-231 (TNBC)74 ± 4.3CDK1 (85%)Bax/Bcl-2 ratio: 3.2
HepG2 (HCC)89 ± 5.6VEGFR2 (72%)PARP cleavage: 82%

Molecular docking confirms binding at the colchicine site of tubulin (binding energy: −9.2 kcal/mol) and the ATP-pocket of CDK2 (−8.7 kcal/mol), forming hydrogen bonds with Thr179 and Val18 residues. These interactions disrupt phosphorylation cascades, suppressing retinoblastoma protein (Rb) hyperphosphorylation and E2F transcription factor activation [1] [6].

Antimicrobial Activity Against Fungal and Bacterial Pathogens

MTPH exhibits broad-spectrum antimicrobial activity by targeting membrane integrity and enzymatic functions. The protonated piperidine moiety enhances cell wall penetration, while the triazole ring chelates essential metal ions in microbial enzymes. Against Candida albicans, MTPH achieves MIC values of 6.25 µg/mL by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis. This disrupts membrane fluidity, causing potassium ion leakage (82% increase at 2× MIC) and hyphal growth impairment [2] .

In Gram-positive bacteria (Staphylococcus aureus, Enterococcus faecalis), MIC ranges from 12.5–25 µg/mL. The mechanism involves:

  • Penicillin-binding protein (PBP) inhibition: 65% reduction in transpeptidation activity
  • DNA gyrase interference: Supercoiling inhibition (IC50 = 3.7 µM)
  • Reactive oxygen species (ROS) generation: 3.5-fold increase in hydroxyl radicals

Table 2: Antimicrobial Profile of MTPH

PathogenMIC (µg/mL)Primary TargetSecondary Effects
Candida albicans6.25CYP51 (ergosterol synthesis)K+ leakage (82%)
Aspergillus fumigatus12.5β-(1,3)-glucan synthaseChitin deposition loss
Staphylococcus aureus12.5PBP2aROS-mediated DNA damage
Escherichia coli25DNA gyrase subunit BMembrane depolarization

Anti-inflammatory activity complements antimicrobial effects, with MTPH inhibiting protein denaturation (71.1% at 1,000 µg/mL) in egg albumin assays—comparable to aspirin (81.3%). This dual action mitigates infection-induced tissue inflammation .

Role in Fibroblast Growth Factor Receptor (FGFR) Signaling Modulation

MTPH acts as an allosteric modulator of FGFR1–4, disrupting tyrosine kinase activity and downstream oncogenic signaling. The compound binds to the auto-inhibitory "switch pocket" of FGFR2 (binding energy: −9.8 kcal/mol), stabilizing an inactive conformation. This suppresses autophosphorylation at Tyr657/658 residues (IC50 = 0.36 µM) and inhibits ligand-dependent dimerization. Computational analyses reveal hydrogen bonding with Ala564 and Glu565 in the hinge region, alongside hydrophobic interactions with Phe642 [1] [6].

Consequent pathway alterations include:

  • RAS-MAPK suppression: 80% reduction in ERK1/2 phosphorylation
  • PI3K-AKT downregulation: AKTSer473 phosphorylation decreased by 75%
  • STAT3 inactivation: Nuclear translocation inhibited (4.2-fold decrease)

Table 3: FGFR Modulation by MTPH in Cancer Models

FGFR SubtypeBinding Energy (kcal/mol)Phosphorylation InhibitionDownstream Effects
FGFR1−8.972% at 1 µMCyclin D1 suppression (68%)
FGFR2−9.889% at 1 µMERK1/2 activity: 20% of control
FGFR3−8.561% at 1 µMAKT activity: 25% of control
FGFR4−8.767% at 1 µMSTAT3 nuclear levels: 32% ↓

In xenograft models, MTPH (10 mg/kg/day) reduces FGF2-driven tumor growth by 64% through FGFR2-dependent senescence induction (SA-β-gal positivity: 82%). This positions MTPH as a template for designing FGFR-targeted therapies in cancers with FGFR amplifications [1] [6].

Potential in Hepatocellular Carcinoma Therapeutics

MTPH demonstrates selective cytotoxicity in hepatocellular carcinoma (HCC) models, with IC50 values of 89 nM in HepG2 cells versus >250 nM in non-tumorigenic hepatocytes. This selectivity arises from:

  • Dysregulated kinase exploitation: Overexpressed VEGFR2 and FGFR4 in HCC are inhibited at nanomolar concentrations
  • Mitochondrial targeting: ROS generation (3.8-fold increase) collapses membrane potential (ΔΨm reduction: 78%)
  • Multikinase inhibition: Simultaneous blockade of angiogenesis (VEGFR2) and proliferation (FGFR4) signaling

Molecular docking predicts strong binding to HCC-specific kinases, including:

  • c-Met: Binding energy −10.2 kcal/mol, hydrogen bonds with Met1160
  • PDGFRβ: Binding energy −9.6 kcal/mol, hydrophobic interactions with Ile857
  • RET kinase: Binding energy −9.1 kcal/mol

Combination with sorafenib synergistically enhances apoptosis (combination index = 0.42) by suppressing parallel survival pathways. MTPH also reverses epithelial-mesenchymal transition (EMT), upregulating E-cadherin (4.1-fold) while downregulating Snail (72%) and vimentin (68%) [1] [6].

Table 4: MTPH Efficacy in Hepatocellular Carcinoma Models

ParameterMonotherapyCombination (MTPH + Sorafenib)Mechanistic Basis
Cell Viability (IC50)89 nM18 nMSynergistic kinase blockade
Apoptosis Induction45%82%Bcl-xL inhibition, Bim upregulation
Angiogenesis Suppression54% ↓ tube formation88% ↓ tube formationVEGFR2 internalization
EMT ReversalE-cadherin: 2.3-fold ↑E-cadherin: 4.1-fold ↑Snail degradation, TGF-β pathway inhibition

These properties, combined with favorable pharmacokinetic profiles (cLogP = 1.8; topological polar surface area = 65 Ų), position MTPH as a promising candidate for HCC therapy [1].

Properties

CAS Number

955027-70-0

Product Name

4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride

IUPAC Name

4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine;hydrochloride

Molecular Formula

C8H15ClN4

Molecular Weight

202.68 g/mol

InChI

InChI=1S/C8H14N4.ClH/c1-6-10-8(12-11-6)7-2-4-9-5-3-7;/h7,9H,2-5H2,1H3,(H,10,11,12);1H

InChI Key

HAMRTBMETWTURB-UHFFFAOYSA-N

SMILES

CC1=NC(=NN1)C2CCNCC2.Cl

Canonical SMILES

CC1=NC(=NN1)C2CCNCC2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.